1-ethyl-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
Thienopyrimidine derivatives are important and widely represented in medicinal chemistry as they are structural analogs of purines . They have various biological activities and are frequently used in drug development .
Synthesis Analysis
There are numerous methods for the synthesis of pyrimidines . For example, a novel series of 6-cinnamoyl-4-arylaminothienopyrimidines was synthesized in 2020 .Molecular Structure Analysis
Thienopyrimidine derivatives hold a unique place between fused pyrimidine compounds . The structural and isoelectronic characteristics of thienopyrimidine-containing compounds are similar to those of purine .Chemical Reactions Analysis
Thienopyrimidine derivatives have been created and evaluated as anticancer agents . They displayed highly potent cytotoxic activity in comparison to erlotinib .Scientific Research Applications
Synthesis and Chemical Properties
Thienopyrimidine derivatives, including 1-ethyl-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, have been synthesized through various methods, showcasing their versatile chemical properties and potential for functionalization. One method involves microwave-assisted condensation, which allows for the fast and efficient isolation of intermediates in the synthesis of 3-arylthieno[2,3-d]pyrimidines. This process is crucial for creating a diverse range of thienopyrimidine derivatives by facilitating different substituent additions at the 3-aryl position (Davoodnia, Zare-Bidaki, & Eshghi, 2008).
Biological Activities
Thienopyrimidine derivatives exhibit a broad spectrum of biological activities, making them subjects of interest in the development of new therapeutic agents. For instance, these compounds have been studied for their potential as GnRH receptor antagonists, offering prospects for treating reproductive diseases. The specific modifications of the thienopyrimidine core structure, such as the incorporation of a 2-(2-pyridyl)ethyl group, have been found to significantly enhance receptor binding activity, demonstrating the importance of structural optimization in drug development (Guo et al., 2003).
Antimicrobial Activities
The search for new antimicrobial agents has led to the investigation of thienopyrimidine derivatives for their potential applications in combating microbial infections. Some studies have synthesized and evaluated various substituted thienopyrimidines for their antibacterial properties. These efforts have yielded compounds with moderate activity against common bacterial strains such as S. aureus, E. coli, and B. subtilis, highlighting the potential of thienopyrimidines as templates for developing new antimicrobials (Vlasov et al., 2022).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-ethyl-3-phenylthieno[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c1-2-15-11-8-9-19-12(11)13(17)16(14(15)18)10-6-4-3-5-7-10/h3-9H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBJNGJZLDLOEOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=O)N(C1=O)C3=CC=CC=C3)SC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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